molecular formula C12H15FO2 B7978189 Tert-butyl 4-fluoro-2-methylbenzoate

Tert-butyl 4-fluoro-2-methylbenzoate

Cat. No.: B7978189
M. Wt: 210.24 g/mol
InChI Key: ISDIZGDKSIREQW-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-methylbenzoate is an organic compound with the molecular formula C12H15FO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with a fluorine atom and a methyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 4-fluoro-2-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-fluoro-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the benzoic acid derivative, providing a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-fluoro-2-methylbenzoic acid and tert-butyl alcohol.

    Reduction: 4-fluoro-2-methylbenzyl alcohol.

Scientific Research Applications

Tert-butyl 4-fluoro-2-methylbenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may be explored for potential pharmacological activities.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-methylbenzoate in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles. In hydrolysis reactions, the ester group is cleaved by nucleophilic attack from water or hydroxide ions.

Comparison with Similar Compounds

    Tert-butyl benzoate: Lacks the fluorine and methyl substituents.

    4-fluoro-2-methylbenzoic acid: Lacks the ester group.

    Tert-butyl 4-fluorobenzoate: Lacks the methyl group.

Uniqueness: Tert-butyl 4-fluoro-2-methylbenzoate is unique due to the combination of the tert-butyl ester, fluorine, and methyl substituents on the aromatic ring. This combination imparts distinct reactivity and properties compared to its analogs, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

tert-butyl 4-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDIZGDKSIREQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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